![molecular formula C5H8O2 B2513457 3-Hydroxycyclopentanone CAS No. 26831-63-0](/img/structure/B2513457.png)
3-Hydroxycyclopentanone
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Overview
Description
3-Hydroxycyclopentanone is a chemical compound with the molecular formula C5H8O2 . It is a key intermediate in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
The synthesis of 3-Hydroxycyclopentanone involves complex chemical reactions. For instance, one study describes the preparation of enantiomerically enriched ®-3-hydroxycyclopentanone . Another research paper discusses the semirational engineering of a thermostable carbonyl reductase for the precision synthesis of (2R,3R)-2-Methyl-2-benzyl-3-hydroxycyclopentanone and its analogues .Molecular Structure Analysis
The molecular structure of 3-Hydroxycyclopentanone is characterized by a five-membered ring with a ketone and a hydroxyl group. The molecular weight is 100.116 Da and the monoisotopic mass is 100.052429 Da .Physical And Chemical Properties Analysis
3-Hydroxycyclopentanone has a density of 1.2±0.1 g/cm3, a boiling point of 210.0±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and no freely rotating bonds .Scientific Research Applications
Enantioselective Preparation
- Enantioselective Synthesis : A method for preparing enantiomerically enriched (R) and (S)-3-hydroxycyclopentanone was developed using kinetic resolution. This process involved the use of Pseudomonas cepacia lipase, indicating its potential in producing chiral intermediates for pharmaceutical and other industries (Chen & Hanefeld, 2013).
Biomass Conversion
- Biomass-derived Intermediates : The conversion of biomass-based 5-hydroxymethyl furfural (5-HMF) into 3-hydroxymethylcyclopentanone (HCPN), a derivative of 3-hydroxycyclopentanone, was achieved using a Ni-Fe/Al2O3 catalyst. This highlights its role in synthesizing polymers, pesticides, and fragrances from renewable sources (Li et al., 2021).
Chemical Synthesis
- Intramolecular Pauson–Khand Reaction : A novel substrate-specific formation of 3-hydroxycyclopentanone was discovered during the annulation of a 3-methylcyclopentenone moiety onto a cyclopentenol double bond. This finding suggests its utility in complex chemical syntheses (Muto & Ogasawara, 2001).
Pharmaceutical Research
- Alzheimer's Disease Research : Studies on cyclopentanone derivatives, including compounds related to 3-hydroxycyclopentanone, showed potential therapeutic effects for Alzheimer's disease. This includes reducing oxidative stress and neuroinflammation in animal models (Ullah et al., 2020).
Organic Synthesis
- Natural Product Isolation : The isolation of compounds such as 2-hydroxymethyl-3-methylcyclopentanone from endophytic fungi indicates the potential of 3-hydroxycyclopentanone derivatives in the field of organic synthesis and natural product research (Chomcheon et al., 2006).
Mechanism of Action
Target of Action
It’s known that cyclic β-hydroxy ketones, a class to which 3-hydroxycyclopentanone belongs, are key motifs in the production of natural products of biological interest .
Mode of Action
It’s known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 3-Hydroxycyclopentanone may interact with its targets through similar chemical reactions.
Biochemical Pathways
It’s known that cyclic β-hydroxy ketones are often found as valuable building blocks in the production of natural products of biological interest . This suggests that 3-Hydroxycyclopentanone may play a role in these biochemical pathways.
Result of Action
Given its potential role in the production of natural products of biological interest , it may contribute to various biological processes.
Action Environment
It’s known that the compound is stable under normal storage conditions (2-8°c) .
properties
IUPAC Name |
3-hydroxycyclopentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-4-1-2-5(7)3-4/h4,6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULNLSGTYCQLLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxycyclopentanone |
Q & A
Q1: What is the significance of 3-hydroxycyclopentanone in organic synthesis?
A1: 3-Hydroxycyclopentanone serves as a crucial building block for synthesizing diverse natural products and pharmaceuticals. Its structure, featuring both a hydroxyl and a ketone group, makes it highly versatile for further chemical transformations. For instance, it acts as a key intermediate in synthesizing prostaglandins, a group of lipid compounds with hormone-like effects .
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